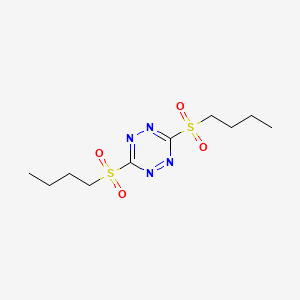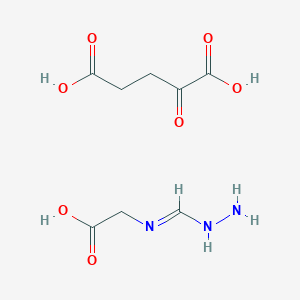![molecular formula C18H30S2Si2 B14192967 {1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) CAS No. 833460-61-0](/img/structure/B14192967.png)
{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) is a complex organic compound characterized by its unique structure, which includes a phenylene core with two methylsulfanyl ethene groups and trimethylsilane substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) typically involves multiple steps. One common route includes the following steps:
Formation of the phenylene core: This can be achieved through the coupling of appropriate aromatic precursors.
Introduction of methylsulfanyl groups: This step involves the addition of methylsulfanyl groups to the ethene moieties, often using thiol-based reagents under controlled conditions.
Attachment of trimethylsilane groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting specific functional groups.
Substitution: The trimethylsilane groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Compounds with new functional groups replacing the trimethylsilane groups.
Scientific Research Applications
{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of {1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its interactions with molecular targets and pathways are under investigation, focusing on its potential to modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar structure but lacks the methylsulfanyl groups.
1,4-Dimethylsulfanylbenzene: Similar structure but lacks the trimethylsilane groups.
Uniqueness
{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) is unique due to the combination of methylsulfanyl and trimethylsilane groups attached to a phenylene core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
833460-61-0 |
|---|---|
Molecular Formula |
C18H30S2Si2 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
trimethyl-[1-methylsulfanyl-2-[4-(2-methylsulfanyl-2-trimethylsilylethenyl)phenyl]ethenyl]silane |
InChI |
InChI=1S/C18H30S2Si2/c1-19-17(21(3,4)5)13-15-9-11-16(12-10-15)14-18(20-2)22(6,7)8/h9-14H,1-8H3 |
InChI Key |
UEGSOGJWMRCGAN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=CC1=CC=C(C=C1)C=C([Si](C)(C)C)SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)




![1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14192934.png)
![2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14192936.png)
![Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate](/img/structure/B14192938.png)


